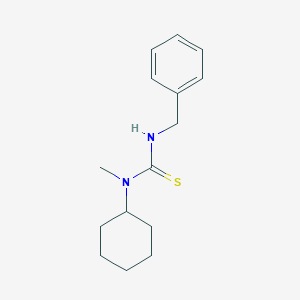

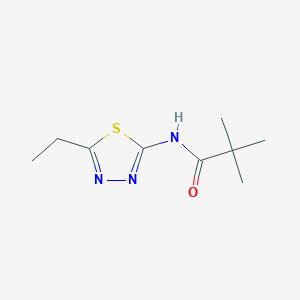

![molecular formula C10H18NO5P B5505832 3-{hydroxy[(2-oxo-1-azepanyl)methyl]phosphoryl}propanoic acid](/img/structure/B5505832.png)

3-{hydroxy[(2-oxo-1-azepanyl)methyl]phosphoryl}propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves Mannich type reactions, as seen in the creation of 2-Hydroxy-2-oxo-1,4,2-oxa-aza-phospha(V) cyclohexane-4-methylene phosphonic acid (OAPhMPh), suggesting a potential pathway for the synthesis of similar complex molecules (Vuano et al., 2004).

Molecular Structure Analysis

Molecular structure analysis through vibrational spectroscopy and NMR suggests a chair-conformed heterocyclic structure for compounds like OAPhMPh, which might offer insights into the conformational preferences of similar phosphorus-containing cyclic compounds (Vuano et al., 2004).

Chemical Reactions and Properties

Condensation reactions play a significant role in the formation and modification of related structures. For instance, 3-Oxo-2-arylhydrazonopropanals undergo condensation with active methylene reagents, leading to various derivatives depending on the reaction conditions (Al-Mousawi & El-Apasery, 2012). These reactions are essential for introducing functional groups and modifying the molecular framework.

Physical Properties Analysis

The synthesis and structural elucidation of compounds provide insights into their physical properties, such as solubility, stability, and crystallinity. For example, the synthesis of derivatives like 2-acetoxy-3-(3,4-diacetoxyphenyl) propanoic acid offers clues about the chemical stability and liposolubility of related compounds, which can be crucial for their potential applications (Chen et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity towards hydrolysis, esterification, and condensation, significantly influence the utility and functionalization of these compounds. For instance, the study of adhesive polymers demonstrates the hydrolytic stability and reactivity of phosphonic acid monomers, relevant for understanding similar compounds' behavior in chemical reactions (Moszner et al., 2001).

Wissenschaftliche Forschungsanwendungen

Overview of Phosphonic Acids

Phosphonic acids, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, have versatile applications across chemistry, biology, and physics. Their bioactive properties enable their use in drugs, pro-drugs, bone targeting, design of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens. The synthesis of phosphonic acids is crucial for various research projects, with dealkylation of dialkyl phosphonates under acidic conditions or the McKenna procedure being efficient methods for their preparation (Sevrain et al., 2017).

Antioxidant Properties of Hydroxycinnamic Acids

Hydroxycinnamic acids (HCAs) possess significant biological properties, including antioxidant activities. Structure-activity relationship (SAR) studies have shown the importance of an unsaturated bond in the side chain and modifications of the aromatic ring and carboxylic function for their activity. These findings highlight the potential of HCAs in managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Environmental Behavior of Parabens

Parabens, esters of para-hydroxybenzoic acid, are used as preservatives in various products. Despite being considered as emerging contaminants, their occurrence, fate, and behavior in aquatic environments have been documented. Parabens are always present at low concentrations in effluents from wastewater treatment plants, surface water, and sediments. Their biodegradability and the presence of chlorinated by-products in water raise concerns about their environmental impact and necessitate further toxicity studies (Haman et al., 2015).

Applications and Photoactivity of Hydroxy Acids

Hydroxy acids (HAs) are used in cosmetic and therapeutic formulations for their beneficial skin effects. These compounds, including α-hydroxy acids, β-hydroxy acids, polyhydroxy acids, and bionic acids, have applications as cosmetic and therapeutic agents. Their safety, especially regarding prolonged use on sun-exposed skin, and their effects on melanogenesis, tanning, and photocarcinogenesis are important for their application in dermatology (Kornhauser et al., 2010).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[hydroxy-[(2-oxoazepan-1-yl)methyl]phosphoryl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18NO5P/c12-9-4-2-1-3-6-11(9)8-17(15,16)7-5-10(13)14/h1-8H2,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHMGUXAEDVWCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)N(CC1)CP(=O)(CCC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18NO5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-2-{3-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5505757.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B5505775.png)

![N-[2-(dimethylamino)ethyl]-3-(2-pyrimidinyloxy)benzamide](/img/structure/B5505787.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(phenoxyacetyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5505807.png)

![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinecarboxamide](/img/structure/B5505831.png)

![2-methyl-4-[3-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5505842.png)

![4-[(2-fluorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5505849.png)

![3,5-dimethyl-7-(5-methyl-2-phenyl-3-furoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5505857.png)